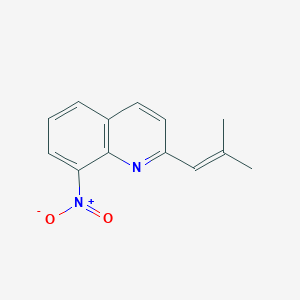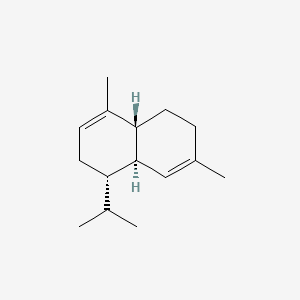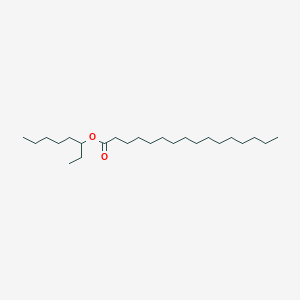
Octan-3-yl Hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-3-yl Hexadecanoate is synthesized by reacting palmitic acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate esterification .
Industrial Production Methods: Commercial production of ethylhexyl palmitate often involves chemical esterification, which can suffer from drawbacks such as the formation of side-products and high energy consumption . An alternative method involves enzymatic synthesis using lipase as a catalyst, which offers higher reaction yields at near ambient temperatures, leading to high-quality products with lower energy costs and reduced formation of secondary products .
Chemical Reactions Analysis
Types of Reactions: Octan-3-yl Hexadecanoate primarily undergoes esterification reactions . It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Esterification: Palmitic acid and 2-ethylhexanol in the presence of an acid catalyst.
Enzymatic Esterification: Lipase as a catalyst in a solvent-free system.
Major Products: The primary product of the esterification reaction is ethylhexyl palmitate itself .
Scientific Research Applications
Octan-3-yl Hexadecanoate has a wide range of applications in various fields:
Cosmetics: Used as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient.
Pharmaceuticals: Employed in formulations for its emollient properties.
Food Industry: Used as a low-temperature plasticizer.
Chemical Industry: Utilized in the manufacture of water-resistant lubricants and as a solvent.
Mechanism of Action
Octan-3-yl Hexadecanoate exerts its effects primarily through its emollient properties. It forms a thin layer on the skin, providing a smooth and soft feel without a greasy residue . The molecular targets and pathways involved are related to its ability to enhance the skin barrier function and improve the texture of cosmetic formulations .
Comparison with Similar Compounds
Octan-3-yl Hexadecanoate is often compared with other fatty acid esters such as:
Cetyl Palmitate: A white, crystalline, wax-like substance used in similar applications.
Isopropyl Palmitate: A colorless, almost odorless liquid with similar emollient properties.
Uniqueness: this compound is unique due to its branched structure, which provides a dry-slip skin feel similar to silicone derivatives, making it highly desirable in cosmetic formulations .
Properties
Molecular Formula |
C24H48O2 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
octan-3-yl hexadecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(6-3)21-19-8-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
GJQLBGWSDGMZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC)CCCCC |
Synonyms |
2-ethylhexyl palmitate ethylhexyl palmitate octyl palmitate palmitic acid,2-ethylhexyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B1251132.png)

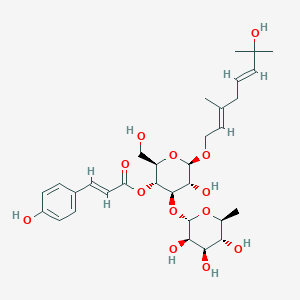
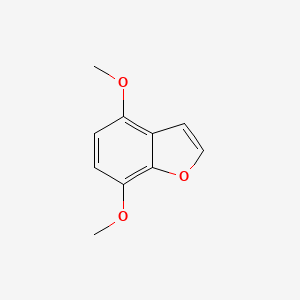
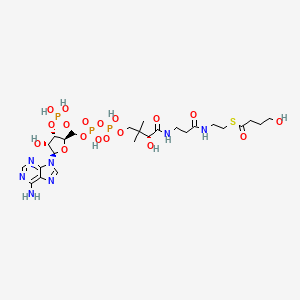

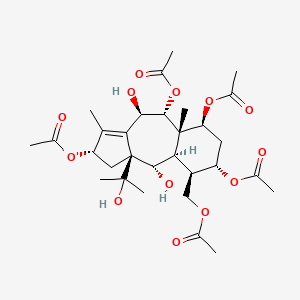




![Isothiazolo[5,4-b]pyridine](/img/structure/B1251151.png)
